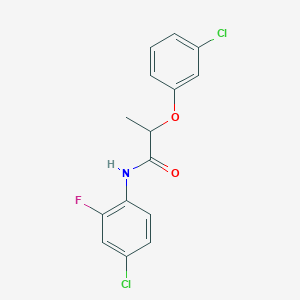
N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide
Overview
Description
N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a chlorinated and fluorinated phenyl group, as well as a chlorophenoxy group attached to a propanamide backbone. Such compounds are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide typically involves the following steps:
Formation of the amide bond: This can be achieved by reacting 4-chloro-2-fluoroaniline with 2-(3-chlorophenoxy)propanoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is usually purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound might involve:
Large-scale synthesis: Using automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of reaction conditions: To maximize yield and minimize by-products, parameters such as temperature, solvent, and reaction time are carefully controlled.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:
Substitution reactions: Due to the presence of halogens, the compound can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The amide group can be reduced to an amine or oxidized to a nitrile under specific conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Employing oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Reduction products: Amines or alcohols, depending on the extent of reduction.
Oxidation products: Nitriles or carboxylic acids.
Scientific Research Applications
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical agent, subject to further research and clinical trials.
Industry: Used in the development of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide would depend on its specific biological target. Generally, such compounds may:
Interact with enzymes or receptors: Inhibiting or activating specific biological pathways.
Disrupt cellular processes: Leading to effects such as cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)acetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(4-chloro-2-fluorophenyl)-2-(3-bromophenoxy)propanamide: Bromine substituent instead of chlorine on the phenoxy group.
Uniqueness
N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide is unique due to its specific combination of halogen substituents, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-2-(3-chlorophenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2FNO2/c1-9(21-12-4-2-3-10(16)7-12)15(20)19-14-6-5-11(17)8-13(14)18/h2-9H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTHNCVSAJLDKDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)Cl)F)OC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















